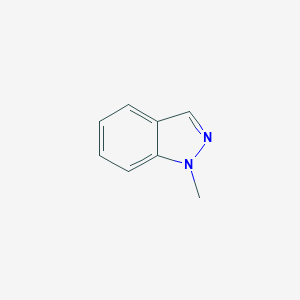

1-Methylindazole

Descripción

Significance of Nitrogen-Containing Heterocyclic Systems in Drug Discovery

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom as part of the ring. These systems are of paramount significance in the field of drug discovery and medicinal chemistry. wisdomlib.org A vast number of molecules that are fundamental to life, such as alkaloids, vitamins, hormones, and the base pairs of DNA and RNA, are built upon nitrogen-containing heterocyclic scaffolds. mdpi.comnih.gov

The prevalence of these structures in pharmaceuticals is notable, with approximately 60-75% of unique small-molecule drugs approved by the U.S. FDA containing a nitrogen heterocycle. mdpi.comnih.gov The unique properties of the nitrogen atom, such as its ability to form hydrogen bonds with biological targets, contribute to the therapeutic efficacy of these compounds. nih.gov This structural feature is crucial for the interaction between a drug molecule and its target receptor or enzyme, often leading to a more stable complex and a more potent biological effect. mdpi.com

These heterocyclic systems are integral to a wide array of synthetic drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.com Their adjustable nature, arising from compact molecular structures with significant functional diversity, makes them ideal for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The continuous exploration of novel bioactive heterocyclic compounds is driven by challenges like antibiotic resistance, highlighting their enduring importance in the search for new medicines.

Table 1: Examples of Nitrogen-Containing Heterocycles in Well-Known Molecules

| Compound Class | Example Molecule | Significance |

| Alkaloids | Morphine, Nicotine | Naturally occurring, diverse physiological effects mdpi.com |

| Vitamins | Thiamine (Vitamin B1) | Essential for metabolic processes mdpi.com |

| Nucleic Acids | Adenine, Guanine | Building blocks of DNA and RNA nih.gov |

| Synthetic Drugs | Diazepam, Chloroquine | Widely used therapeutic agents mdpi.com |

The Indazole Core as a Privileged Scaffold for Bioactive Molecules

Within the vast family of nitrogen-containing heterocycles, the indazole core holds a special status as a "privileged scaffold." nih.govrsc.org This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing in drugs with a wide range of therapeutic uses. The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a recurrent motif in many biologically active molecules and commercially available drugs. nih.govresearchgate.net

Indazole and its derivatives are endowed with a broad spectrum of biological properties, including anti-inflammatory, anticancer, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. nih.govresearchgate.net This versatility has attracted significant attention from medicinal chemists, leading to the development of numerous indazole-containing therapeutic agents. nih.govnih.gov As of 2021, at least 43 indazole-based compounds were reported to be in clinical trials or already in clinical use for various diseases. nih.govnih.gov

The planar nature of the indazole ring system allows for extensive functionalization at various positions, enabling chemists to fine-tune the molecule's pharmacological properties. nih.gov Indazoles are also known to act as effective bioisosteres for other important structures like indoles, often providing superior metabolic stability, oral bioavailability, and plasma clearance. nih.gov This combination of versatile bioactivity and favorable drug-like properties solidifies the indazole core's reputation as a cornerstone in modern drug design. pnrjournal.com

Positioning of 1-Methylindazole within Contemporary Indazole-Based Research

This compound is a specific derivative of the indazole scaffold that plays a crucial role as a key intermediate and building block in the synthesis of more complex, pharmacologically active molecules. google.comnih.gov Its primary significance in contemporary research lies in its use for producing high-value pharmaceutical compounds.

A prominent example is its role as a known intermediate in the synthesis of Granisetron, an antiemetic drug used to prevent nausea and vomiting caused by cancer chemotherapy. google.com The synthesis of this compound-3-carboxylic acid, a direct precursor to Granisetron, is a well-documented process. google.comguidechem.com

Beyond its role as a synthetic intermediate, this compound and its derivatives are actively being investigated for their own therapeutic potential across various disease models.

Neurodegenerative Diseases: The derivative 6-amino-1-methyl-indazole (AMI) has been studied for its potential to improve symptoms in Parkinson's disease models by inhibiting tau hyperphosphorylation, a pathological hallmark of the disease. frontiersin.org The introduction of the 1-methyl group was specifically intended to increase the compound's ability to cross the blood-brain barrier. frontiersin.org

Oncology: Researchers have synthesized and evaluated a series of 1-methyl-3-aryl indazole derivatives for their in vitro anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines. mdpi.com Studies showed that N-methyl-3-aryl indazoles were generally more potent than their non-methylated counterparts against these cell lines. mdpi.com

Serotonin (B10506) Receptor Agonists: In the context of psychedelic research, a this compound analog of the tryptamine (B22526) 5-MeO-DMT was synthesized and evaluated for its activity at serotonin 5-HT₂ receptors. nih.gov

Agrochemicals: Derivatives such as this compound-4-carboxylic acid and this compound-6-carboxylic acid are utilized as precursors in the creation of agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.com

These examples demonstrate that this compound is not merely a simple derivative but a versatile platform in modern medicinal and chemical research, enabling the synthesis of established drugs and the exploration of new therapeutic agents.

Historical Perspectives and Evolution of Indazole Derivative Research

The study of indazole chemistry dates back to the 19th century, with the parent compound first being synthesized by Emil Fischer. The methylation of indazole derivatives, a key step in producing compounds like this compound, was described as early as 1919 by K. v. Auwers and R. Dereser. google.com Their method involved the methylation of indazole-3-carboxylic acid using iodomethane (B122720) in the presence of sodium methoxide (B1231860). google.com However, this early route produced a mixture of 1-methyl and 2-methyl isomers and involved the use of sodium metal, which poses safety concerns on an industrial scale. google.com

Early research focused primarily on the fundamental synthesis and reactivity of the indazole ring system. Over time, the focus shifted dramatically as the biological potential of indazole derivatives became apparent. A significant milestone was the discovery of the anti-inflammatory properties of compounds like bendazac. nih.gov

The latter half of the 20th century and the beginning of the 21st century saw an explosion of interest in indazoles as a "privileged scaffold." nih.gov Research expanded to explore their efficacy in a multitude of therapeutic areas, leading to the development of drugs like the anticancer agent Pazopanib and the antiemetic Granisetron. pnrjournal.comgoogle.com The evolution of synthetic methods has been crucial to this progress, with modern chemistry offering more regioselective and safer ways to produce specific isomers like this compound. researchgate.net Contemporary research continues to build on this history, using advanced techniques like structure-guided drug design to create novel indazole derivatives with highly specific biological activities. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGQXMRKOKBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158670 | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-48-1 | |

| Record name | 1-Methylindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13436-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylindazole and Its Functionalized Derivatives

Regioselective Synthesis of N1-Substituted Indazoles: Focus on 1-Methylindazole Formation

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers, making regioselective synthesis a critical area of study. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, direct alkylation can lead to mixtures of both N1 and N2 alkylated products, with the regioselectivity being highly dependent on the reaction conditions. researchgate.netresearchgate.net

N-Alkylation Strategies Utilizing Methylating Agents and Base Catalysis

The choice of methylating agent and base is paramount in directing the alkylation to the N1 position of the indazole ring to form this compound. Various methylating agents have been explored, including methyl iodide and dimethyl sulfate (B86663). researchgate.netresearchgate.net The base used in the reaction plays a crucial role in the regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of indazoles. nih.gov

In a study on the methylation of 6-nitro-1H-indazole, using methyl iodide resulted in a mixture of products, whereas employing diazomethane (B1218177) in the presence of BF3·Et2O led to a 75% yield of the 1-methylated product. researchgate.net This highlights the significant influence of the methylating agent on the reaction's outcome. Another approach involves the use of methyl 2,2,2-trichloroacetimidate, which has been investigated for the regioselective methylation of indazoles. researchgate.netresearchgate.net

| Methylating Agent | Base/Solvent System | Regioselectivity Outcome | Reference |

| Methyl Iodide | K2CO3 / DMF | Mixture of N1 and N2 isomers | researchgate.net |

| Dimethyl Sulfate | KOH | ~1:1 mixture of N1 and N2 isomers | researchgate.net |

| Diazomethane / BF3·Et2O | - | Predominantly N1-methylated product (75% yield) | researchgate.net |

| Trimethyloxonium tetrafluoroborate | - | Favors N2 methylation | researchgate.net |

| Sodium Hydride | THF | High N1 selectivity | nih.gov |

Factors Influencing Regioisomeric Distribution in N-Alkylation

Several factors influence the ratio of N1 to N2 isomers during the N-alkylation of indazoles. These include steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the choice of base, the solvent, and the reaction temperature. beilstein-journals.orgnih.govresearchgate.net

Substituent Effects: The position and electronic nature of substituents on the indazole ring can significantly direct the regioselectivity of N-alkylation. For example, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have shown excellent N2 regioselectivity. nih.gov Conversely, certain C3 substituents like carboxymethyl, tert-butyl, and COMe promote high N1 regioselectivity. nih.gov

Solvent Polarity: The polarity of the solvent can influence the transition states of the alkylation reaction. Polar aprotic solvents like DMF and DMSO have been observed to favor N2 methylation. In contrast, using THF as a solvent with NaH as the base has been shown to be effective for selective N1 alkylation. nih.gov

Base and Alkylating Agent: The choice of base and alkylating agent is a critical determinant of regioselectivity. beilstein-journals.orgbeilstein-journals.org Strong bases like sodium hydride tend to favor the formation of the thermodynamically more stable N1-anion, leading to a higher proportion of the N1-alkylated product. nih.gov The reactivity and steric bulk of the alkylating agent also play a role. beilstein-journals.org

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.

Functionalization Strategies for the Indazole Nucleus

The functionalization of the indazole core is crucial for the development of new derivatives with diverse applications. rasayanjournal.co.in Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing various substituents onto the indazole ring. rasayanjournal.co.inresearchgate.net

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a key strategy for elaborating the indazole scaffold. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.netthieme-connect.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. rasayanjournal.co.infishersci.ch This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.ch

For the functionalization of this compound, a common precursor is a halogenated derivative, such as 4-bromo-1-methylindazole. nih.gov The Suzuki-Miyaura reaction can then be employed to introduce aryl or other carbon-based groups at the halogenated position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. mdpi.com For instance, the use of monophosphine-ligated palladium catalysts has shown high reactivity in C-C cross-coupling reactions. nih.gov In some cases, ionic liquids have been used to improve the efficiency of the Suzuki-Miyaura coupling and facilitate catalyst recycling. mdpi.com

A study on the C-3 functionalization of 1H-indazole highlighted the importance of protecting the N-H group before carrying out the Suzuki-Miyaura reaction. mdpi.com This suggests that for this compound, where the N1 position is already occupied, the reaction can proceed more directly.

| Catalyst System | Substrates | Key Findings | Reference |

| PdCl2(dppf) in BMImBF4 | 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole and arylboronic acids | Ferrocene-based palladium complexes showed high catalytic activity; ionic liquid improved yield and catalyst recycling. | mdpi.com |

| Monophosphine-ligated palladium precatalysts | 4-Bromo-1-methylindazole and 1-decanethiol | Demonstrated effective C-S cross-coupling, highlighting the utility of these catalysts for functionalizing indazoles. | nih.gov |

| NHC–Pd(II)–Im complex | Aryl sulfonates and arylboronic acids | Effective for coupling aryl sulfonates, offering an alternative to aryl halides. | acs.org |

Sonogashira Coupling and Other Palladium-Catalyzed Cross-Coupling Methods

The Sonogashira coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in introducing alkynyl groups onto the this compound scaffold, which can serve as versatile handles for further transformations. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgias.ac.in

Other palladium-catalyzed reactions, such as the Heck and Stille couplings, also provide valuable routes for the functionalization of the indazole nucleus. rasayanjournal.co.in The Heck reaction allows for the introduction of alkenyl groups, while the Stille coupling utilizes organostannane reagents. These methods, along with the Suzuki-Miyaura and Sonogashira reactions, constitute a powerful toolkit for the synthesis of a wide array of functionalized this compound derivatives. rasayanjournal.co.inresearchgate.netthieme-connect.com The choice of a specific cross-coupling reaction often depends on the desired functional group to be introduced and the availability of the corresponding coupling partner.

Direct Carbon-Functionalization Approaches

Direct C-H functionalization is a powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient route to target molecules.

C3-Functionalization of Indazoles

The functionalization of the indazole core at the C3 position is of significant interest due to the prevalence of this motif in medicinally important compounds. While the C-H bond at the C3 position of 1H-indazoles is generally considered chemically inert compared to the corresponding position in 2H-indazoles, several methods have been developed to achieve this transformation. google.com

Metal-catalyzed cross-coupling reactions are a common strategy. For instance, the intermolecular C-H arylation of N-protected 1H-indazoles with (hetero)aryl halides can be achieved using a palladium acetate (B1210297) catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand. google.com Another approach involves a regioselective C3-zincation of N1-protected indazoles using TMP₂Zn, followed by a Negishi coupling to introduce various aryl or heteroaryl groups.

Visible-light-mediated reactions have also emerged as a viable method. For example, the C3-alkylation of 1H-indazoles can be accomplished using alkyltrifluoroborates with an organic photocatalyst like mesityl acridinium (B8443388) (Mes-Acr) under irradiation from a compact fluorescent lamp (CFL). Furthermore, the nucleophilic addition of indazole to electrophilic species, such as an iminium intermediate generated in situ, can lead to C3-substituted products. researchgate.net

It is worth noting that the alkylation of methyl 1H-indazole-3-carboxylate proceeds regioselectively to yield 1-substituted 1H-indazole intermediates as the major products, which is consistent with the known reactivity of indazoles towards nucleophilic substitution. biosynth.com

Synthesis of C4-, C5-, C6-, and C7-Substituted Indazole Derivatives

Site-selective functionalization of the six-membered ring of the indazole scaffold presents a significant challenge due to the lower reactivity of these positions compared to the pyrazole (B372694) ring. However, various strategies have been developed to access C4-, C5-, C6-, and C7-substituted indazole derivatives.

Direct arylation reactions, a subset of C-H activation, provide an alternative to traditional cross-coupling methods by reacting aryl halides directly with the heteroarene. sioc-journal.cn The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and solvent. For example, a palladium-catalyzed C-H arylation of 1-methyl-4-nitro-1H-indazole can be directed to either the C7 or C3 position by switching the solvent and ligand system. Using a bidentate ligand in DMA promotes arylation at the C7 position, while a phosphine (B1218219) ligand in water favors functionalization at the C3 position. chemicalbook.com

A novel direct C7-arylation of 3-substituted 1H-indazoles containing an electron-withdrawing group on the benzene (B151609) ring has been reported using iodoaryls with a Pd(OAc)₂ catalyst and 1,10-phenanthroline as the ligand. This methodology has also been extended to a one-pot Suzuki-Miyaura/arylation procedure to afford C3,C7-diarylated indazoles.

For the synthesis of C6-substituted derivatives, a synthetic method for 1-methyl-1H-indazole-6-carboxylic acid has been documented in patent literature. The synthesis of more complex C4-substituted indazoles, such as 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives, has also been described, starting from 2-methylbenzoic acid through a multi-step sequence involving bromination, nitration, esterification, and reduction.

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. This technology has been effectively applied to the synthesis and functionalization of indazole derivatives.

A variety of functionalized indazoles, including aryl, alkyl, alkenyl, and alkynyl derivatives, have been prepared using microwave irradiation, often in conjunction with cross-coupling reactions. One-pot, two-step microwave-assisted procedures have been developed for the synthesis of 1-aryl-1H-indazoles. This involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines to form arylhydrazones, which are then cyclized via a copper-catalyzed N-arylation under further microwave irradiation. This method is effective for a range of halo-substituted precursors, yielding the desired products in good to excellent yields in a matter of minutes.

An eco-friendly, one-pot microwave-assisted method for synthesizing 1-H-indazoles has also been reported. In this protocol, salicylaldehyde (B1680747) and hydrazine (B178648) hydrates are heated under microwave irradiation to form aryl hydrazones, which then undergo cyclization to produce indazoles in high yields. Furthermore, microwave irradiation has been successfully used for the regioselective C3-formylation of 2H-indazoles using Selectfluor and DMSO as the formylating agent, providing a rapid route to these valuable building blocks.

The benefits of microwave assistance are also evident in the synthesis of indole-3-carboxylate (B1236618) derivatives, where palladium-catalyzed oxidative cyclization of N-aryl enamines under microwave heating leads to significantly reduced reaction times and improved yields compared to conventional oil bath heating. For instance, the synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylate was completed in 3 hours with a 94% yield under microwave conditions, compared to 12 hours and an 89% yield with conventional heating.

Synthetic Routes for Specific this compound Carboxylic Acid Derivatives

Synthesis of this compound-3-carboxylic Acid and its Methyl Ester

This compound-3-carboxylic acid (1-MICA) is a key intermediate in the synthesis of various pharmaceutical compounds. Several synthetic methods for its preparation have been reported, primarily involving the methylation of indazole-3-carboxylic acid (ICA).

One common approach involves the use of a methylating agent, such as dimethyl sulfate or iodomethane (B122720), in the presence of a base. An industrially scalable and highly selective process utilizes an alkaline earth metal oxide, like calcium oxide, as the base in a suitable solvent such as methanol. In a typical procedure, calcium oxide is heated in methanol, followed by the addition of ICA. The subsequent dropwise addition of dimethyl sulfate under reflux conditions leads to the formation of 1-MICA. The crude product can be purified by recrystallization from a methanol-water mixture to yield pure 1-MICA.

| Reagent | Molar Equiv. | Purpose |

| Indazole-3-carboxylic acid (ICA) | 1.0 | Starting material |

| Calcium oxide | 2.0 | Base |

| Dimethyl sulfate | 2.0 | Methylating agent |

| Methanol | - | Solvent |

An alternative method employs sodium methoxide (B1231860) as the base, which can be formed in situ by reacting sodium metal with methanol. However, this method is considered more hazardous for industrial-scale production due to the evolution of hydrogen gas.

The methyl ester of this compound-3-carboxylic acid can be synthesized by reacting the corresponding acid with thionyl chloride to form the acid chloride, which is then treated with methanol. Alternatively, it can be prepared by the methylation of indazole-3-carboxylic acid methyl ester. This is achieved by treating a solution of the ester in dimethylformamide (DMF) with a strong base like sodium hydride, followed by the addition of methyl iodide.

Synthesis of this compound-4-carboxylic Acid

While the methyl ester of 1-methyl-1H-indazole-4-carboxylic acid is commercially available, suggesting its synthesis has been achieved, a detailed, publicly available synthetic procedure for the parent carboxylic acid is not readily found in the surveyed literature. The synthesis of more complex derivatives, such as 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, has been described and involves a multi-step process. This suggests that the synthesis of the parent this compound-4-carboxylic acid would likely involve a synthetic sequence starting from an appropriately substituted benzene derivative, followed by the construction of the pyrazole ring and subsequent methylation.

Synthetic Approaches for this compound Boronic Acid Derivatives

The synthesis of this compound boronic acids and their corresponding esters, such as pinacol (B44631) esters, is pivotal for their application in medicinal chemistry and materials science. These compounds serve as crucial building blocks, primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to construct more complex functionalized molecules. smolecule.comchemimpex.com The methodologies for their preparation typically involve the introduction of a boronic acid or boronate ester group onto a pre-existing this compound scaffold. Key strategies include metal-halogen exchange followed by borylation and direct catalytic borylation of halogenated 1-methylindazoles.

A prevalent method for synthesizing this compound boronic acid derivatives involves a lithiation-borylation sequence. This approach typically starts with a halogenated this compound, such as an iodo- or bromo-substituted derivative. The halogenated precursor undergoes a metal-halogen exchange with a strong organolithium base, like n-butyllithium, to generate a highly reactive lithiated this compound intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or isopropoxyboronic acid pinacol ester, to yield the desired boronic acid or boronate ester. google.com A subsequent hydrolysis step is often required to convert the boronate ester to the free boronic acid if needed. This strategy offers a direct route to specific regioisomers of this compound boronic acid, depending on the position of the halogen on the starting material.

Another significant route is the Palladium-catalyzed cross-coupling reaction. This method utilizes a halogenated this compound (typically iodo- or bromo-) and couples it with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. mdpi.comresearchgate.net This catalytic borylation is valued for its functional group tolerance and generally high yields.

Furthermore, methods involving Grignard reagents are also applicable. google.com In this approach, a Grignard reagent is first prepared from a halo-1-methylindazole by reacting it with magnesium metal. This organomagnesium compound is then reacted with a boronic ester, like pinacolborane, to form the corresponding this compound boronate ester. google.com

These synthetic routes provide access to various positional isomers of this compound boronic acid and their esters, which are versatile reagents in organic synthesis. chemimpex.comchemimpex.com For instance, 1-methyl-1H-indazol-3-ylboronic acid pinacol ester is synthesized for use as a coupling partner in Suzuki-Miyaura reactions to create carbon-carbon bonds. smolecule.com Similarly, this compound-4-boronic acid and this compound-5-boronic acid are recognized as essential building blocks for developing pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

The table below summarizes key transformations in the synthesis of this compound boronic acid derivatives.

| Starting Material | Key Reagents | Product | Synthetic Approach |

| 3-Iodo-1-methyl-1H-indazole | 1. n-Butyllithium 2. Isopropoxyboronic acid pinacol ester | 1-Methyl-1H-indazole-3-boronic acid pinacol ester | Lithiation-Borylation google.com |

| N-Methyl-3-iodoindazole | Aryl boronic acid, Pd(PPh₃)₄, NaHCO₃ | N-Methyl-3-aryl-indazole | Suzuki-Miyaura Coupling mdpi.com |

| Halo-1-methylindazole | Mg, Pinacolborane | This compound boronate ester | Grignard-based Method google.com |

| Halo-1-methylindazole | Bis(pinacolato)diboron, Palladium catalyst, Base | This compound boronate ester | Palladium-catalyzed Borylation organic-chemistry.org |

Pharmacological Profile and Therapeutic Potential of 1 Methylindazole Derivatives

Anticancer Activity and Underlying Mechanisms of Action

Derivatives of 1-methylindazole have demonstrated a range of anticancer activities in various studies. For instance, a series of N-methyl-3-aryl indazoles were found to be more potent than their non-methylated counterparts against HCT-116 and MDA-MB-231 cancer cell lines. mdpi.com Among these, certain compounds exhibited significant cytotoxic activities against these two cell lines. mdpi.com Another study highlighted a ruthenium complex containing this compound, which showed potent antitumor activity against a variety of tumor cells. researchgate.net

The anticancer potential of these derivatives is often linked to their ability to interfere with key cellular processes involved in cancer progression. One such derivative, 6-amino-1-methyl-indazole (AMI), was synthesized to inhibit tau hyperphosphorylation, a process implicated in neurodegenerative diseases but also relevant to cancer biology. nih.gov In vitro studies showed that AMI could increase cell viability and reduce apoptosis in SH-SY5Y cells. nih.gov

Furthermore, certain this compound derivatives have been investigated for their effects on specific cancer cell lines. For example, compound 36 , N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with a low IC50 value. nih.gov This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), a protein correlated with human colon cancer cell growth. nih.govrsc.org The inhibitory effect of compound 36 on HCT116 cells was associated with G2/M cell cycle arrest. nih.govrsc.org

A series of 3-aryl indazoles and their N-methyl derivatives were synthesized and evaluated for their in vitro anticancer activity against HCT-116 and MDA-MB-231 cell lines. The N-methylated compounds generally showed greater potency. mdpi.com

Here is a data table summarizing the cytotoxic activity of selected this compound derivatives:

Table 1: Cytotoxicity of N1-methyl indazole derivatives on five cell lines| Compound | A549 (IC50 a (mM)) | SK-HEP-1 (IC50 a (mM)) | SNU-638 (IC50 a (mM)) | MDA-MB-231 (IC50 a (mM)) | HCT116 (IC50 a (mM)) |

|---|---|---|---|---|---|

| 29 | >20 | >20 | 7.1 ± 1.2 | >20 | >20 |

| 30 | 10.0 ± 1.5 | >20 | 2.5 ± 1.3 | >20 | >20 |

| 34 | >20 | >20 | 0.7 ± 0.5 | >20 | 9.8 ± 1.2 |

| 36 | 2.3 ± 1.1 | 11.2 ± 1.4 | 1.9 ± 1.1 | 11.5 ± 1.3 | 0.4 ± 0.3 |

| 37 | 1.8 ± 1.0 | 7.8 ± 1.2 | 1.2 ± 0.9 | >20 | 8.7 ± 1.1 |

| 39 | 2.8 ± 1.3 | >20 | 1.8 ± 1.4 | 1.7 ± 1.1 | >20 |

| 49 | >20 | >20 | >20 | 1.9 ± 1.1 | >20 |

| 50 | >20 | >20 | >20 | 1.5 ± 1.0 | >20 |

Data from rsc.org

Kinase Inhibition as a Primary Anticancer Mechanism

The indazole core is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org Several anticancer drugs containing an indazole core, such as axitinib, linifanib, and pazopanib, function as kinase inhibitors. rsc.org this compound derivatives, in particular, have been explored for their potential to inhibit various kinases involved in cancer signaling pathways.

The Vascular Endothelial Growth Factor (VEGF) pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.com Inhibiting the VEGF receptor (VEGFR) is a key strategy in cancer treatment. medsafe.govt.nznih.gov this compound derivatives have been investigated as potential VEGFR inhibitors.

Studies have shown that inhibiting multiple signaling pathways, including VEGF and c-Met, can enhance antitumor efficacy. mdpi.com Some this compound derivatives have been designed as multi-target inhibitors, affecting both VEGFR and other kinases. For instance, a series of 1H-indazole derivatives were found to exhibit significant VEGFR-2 kinase inhibitory activity. mdpi.com While specific data for this compound derivatives solely targeting VEGFR is part of broader research into indazole compounds, the established role of the indazole scaffold in VEGFR inhibition suggests this is a promising area of investigation. rsc.orgmdpi.com

The Epidermal Growth Factor Receptor (EGFR) and c-Met are receptor tyrosine kinases that play significant roles in tumor development and progression. walshmedicalmedia.com Their signaling pathways are often intertwined, and dual inhibition of both EGFR and c-Met is a promising strategy to overcome drug resistance in cancer therapy. nih.govcarcinogenesis.com

LY2801653, a MET kinase inhibitor containing a this compound ring, has demonstrated potent activity against MET tyrosine kinase. researchgate.net It also showed in vitro effects on MET pathway-dependent cell proliferation and in vivo antitumor effects in various xenograft models. researchgate.net Beyond MET, LY2801653 was found to be active against several other receptor tyrosine kinases. researchgate.net

Research has also focused on developing dual inhibitors. For example, novel N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivatives were designed to inhibit both c-Met and EGFR kinases in the nanomolar range. nih.gov These compounds effectively inhibited the viability of non-small cell lung cancer (NSCLC) cell lines. nih.gov The development of such dual inhibitors highlights the therapeutic potential of targeting both pathways simultaneously. researchgate.net

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in stabilizing a number of oncogenic proteins. nih.gov Its inhibition is a valid strategy for cancer treatment. A novel C-terminal HSP90 inhibitor, HVH-2930, which includes a 3-methylindazole ring, has been synthesized. nih.gov This compound was developed from structure-activity relationship studies on indazole surrogates and has shown promise in treating HER2-positive breast cancer. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its over-activation is common in many cancers. nih.gov Inhibition of CDK2 can halt cancer cell proliferation. g1therapeutics.com While direct studies on this compound derivatives as specific CDK2 inhibitors are emerging, the broader class of indazole derivatives has been investigated for CDK inhibition. mdpi.com For example, N-substituted iso-indigo compounds have been evaluated as CDK2 inhibitors. mdpi.com The development of selective CDK2 inhibitors is an active area of research, with new agents undergoing preclinical and clinical investigation. mdanderson.orgonclive.com

Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in certain types of lung cancer. acs.org Entrectinib, a potent ALK inhibitor with an IC50 value of 12 nM, is a derivative of 3-amino-5-substituted indazole. mdpi.com While this is not a this compound, it demonstrates the potential of the broader indazole scaffold in developing effective ALK inhibitors. The development of next-generation ALK inhibitors aims to overcome resistance to existing drugs like crizotinib. acs.org

Cellular Effects in Cancer Models

The anticancer activity of this compound derivatives manifests through various cellular effects. In vitro studies have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a ruthenium(II)-arene iminophosphorane compound, Ru-IM (1), was shown to induce apoptosis and cause cell death in the MCF-7 breast cancer cell line. researchgate.net

In another study, a series of N-methyl-3-aryl indazoles showed significant cytotoxic activities against HCT-116 and MDA-MB-231 cell lines. mdpi.com The most potent of these, compound 5c , exhibited a significant inhibitory effect on both tested cancer cell lines. mdpi.com

Furthermore, the imidazole (B134444) analog of combretastatin (B1194345) A-4, brimamin, which contains an N-methylimidazole moiety, has shown antitumor activity in drug-resistant colorectal cancer models. mdpi.com It effectively retarded the growth of DLD-1 tumors, which are resistant to standard treatments. mdpi.com

The cellular effects of these compounds are often linked to their mechanism of action. For instance, the CDK2 inhibitor homoharringtonine (B1673347) was found to induce autophagic degradation of the CDK2 protein in cancer cells. nih.gov This disruption of the CDK2 complex led to reduced phosphorylation of its substrates and inhibited leukemia cell proliferation. nih.gov

Here is a data table illustrating the anti-proliferative activity of selected N-methylated indazole derivatives:

Table 2: Anti-proliferative activity of N-methyl indazole derivatives| Compound | HCT-116 (IC50 in μg/mL) | MDA-MB-231 (IC50 in μg/mL) |

|---|---|---|

| 5a | >100 | >100 |

| 5b | >100 | >100 |

| 5c | 98 | 99 |

| 5d | 99 | 98 |

| 5e | >100 | >100 |

| 5f | 99 | 99 |

| 5g | 98 | 99 |

| 5h | >100 | >100 |

| 5i | 99 | 98 |

| 5j | >100 | >100 |

Data from mdpi.com

Antiproliferative and Colony Formation Inhibition

Recent studies have highlighted the significant antiproliferative effects of various this compound derivatives against several cancer cell lines. For instance, a series of novel carbohydrate-substituted indazole derivatives were synthesized and evaluated for their synergistic anti-tumor effects. biorxiv.org One notable compound from this series, 10d-02 , demonstrated potent synergistic anti-tumor activity when combined with receptor tyrosine kinase (RTK) inhibitors. biorxiv.org

In another study, newly synthesized trisubstituted imidazoles were tested for their antiproliferative effects. Compounds 1 , 2 , and CIP showed notable activity against MDA-MB-231 breast cancer cells, with IC50 values of 21.1, 17.8, and 24.1 μM, respectively. nih.gov Furthermore, certain sorafenib (B1663141) analogs containing a 1,2,3-triazole moiety were synthesized, and compound 8f was found to potently suppress the proliferation of HT-29 cancer cells. mdpi.com

The ability of these derivatives to inhibit colony formation, a key characteristic of tumorigenicity, has also been a focus of investigation. Treatment of HT-29 cells with compound 8f at a concentration of 0.25 μM significantly impaired colony formation, and at 0.5 μM, it almost completely suppressed it. mdpi.com Similarly, aromatic urea-imidazole salt derivatives have been shown to reduce colony formation in MCF-7 cells. acs.org Ionic liquids derived from 1-methylimidazole (B24206) also demonstrated a significant, dose-dependent inhibition of colony formation in T98G brain cancer cells. mdpi.com

Interactive Table: Antiproliferative Activity and Colony Formation Inhibition of this compound Derivatives

| Compound | Cancer Cell Line | Antiproliferative Activity (IC50) | Colony Formation Inhibition |

| 10d-02 | Various | Synergistic with RTK inhibitors | Not specified |

| 1 | MDA-MB-231 | 21.1 μM | Not specified |

| 2 | MDA-MB-231 | 17.8 μM | Not specified |

| CIP | MDA-MB-231 | 24.1 μM | Yes |

| 8f | HT-29 | Potent | Significant at 0.25 μM, almost complete at 0.5 μM |

| Aromatic Urea-Imidazole Salt Derivatives | MCF-7 | Not specified | Yes |

| 1-Methylimidazole derived Ionic Liquids | T98G | Not specified | Yes |

Apoptosis Induction and Caspase Pathway Modulation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Several this compound derivatives have been shown to induce apoptosis in cancer cells through the modulation of the caspase pathway.

For example, novel indazole-based compounds, when used in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), were found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com This co-treatment led to the effective activation of apoptosis markers such as cleaved caspase-3 and PARP. oncotarget.com

Trisubstituted imidazole derivatives have also been demonstrated to induce apoptosis. The lead compound, CIP , caused an accumulation of breast cancer cells in the Sub-G1 phase, which is indicative of caspase-mediated apoptosis. nih.gov This was further supported by the observed cleavage of PARP and the activation of executioner caspases-3 and -7. nih.gov Similarly, sorafenib analog 8f was found to induce apoptosis in HT-29 cells, with the apoptotic rate increasing significantly with higher concentrations of the compound. mdpi.com This was confirmed through biparametric cytofluorimetric analysis using propidium (B1200493) iodide and annexin (B1180172) V-fluorescein isothiocyanate staining. mdpi.com

Furthermore, juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to activate both the intrinsic and extrinsic apoptotic pathways, as evidenced by increased activity of caspases 3/7, 8, 9, and 10. mdpi.com

Impact on Mitochondrial Membrane Potential and Reactive Oxygen Species Generation

Mitochondria play a central role in the regulation of apoptosis. A decrease in mitochondrial membrane potential (MMP) is an early indicator of apoptosis. Several studies have investigated the effect of this compound derivatives on MMP and the generation of reactive oxygen species (ROS).

One study found that a novel derivative, 1j , induced a significant decrease in MMP in glioma cells, an effect that was not observed in normal kidney cells. plos.org This disruption of MMP is a key step in initiating the apoptotic cascade. The study also noted that the cytotoxic effect of 1j was mediated by oxidative stress, as pre-treatment with an antioxidant reduced its efficacy. plos.org

Similarly, the novel elemene derivative, OMe-Ph-Elemene , was found to reduce the mitochondrial membrane potential in SW480 cells. mdpi.com This reduction in MMP is considered an early marker for cellular apoptosis. mdpi.com The study also highlighted that this compound upregulated intracellular ROS levels, which contributed to its inhibitory effect on cell activity and survival. mdpi.com

The generation of ROS can initiate the intrinsic apoptotic pathway. mdpi.com For instance, juglone-bearing thiopyrano[2,3-d]thiazoles were found to increase the population of ROS-positive HT-29 cancer cells approximately 10-fold compared to control cells. mdpi.com This increase in ROS was associated with downstream effects such as cell cycle arrest and apoptosis.

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several this compound derivatives have shown promise in inhibiting these processes.

A series of thiazole (B1198619) derivatives were designed and synthesized, with some showing potent efficacy against the migration and invasion of metastatic cancer cells. nih.gov The most effective compound, 5k , had an IC50 value of 176 nM in transwell migration assays with MDA-MB-231 cells and also significantly blocked the migration of HeLa and A549 cells. nih.gov Importantly, many of these derivatives exhibited no significant cytotoxicity, suggesting they could be used as targeted anti-metastatic agents with potentially low toxicity to healthy cells. nih.govnih.gov

Another study found that a trisubstituted imidazole, CIP , inhibited the cell invasion of breast cancer cells, indicating its role in impeding cell motility. nih.gov Aromatic urea-imidazole salt derivatives have also been shown to inhibit the migration and invasion of MCF-7 cells in a dose-dependent manner. acs.org

The mechanism behind this anti-migratory activity may involve the disruption of the actin cytoskeleton. For instance, compound 5k was found to substantially reduce cellular f-actin and prevent the localization of fascin (B1174746) to actin-rich membrane protrusions, which are necessary for driving cell migration. nih.gov

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a driving factor in several human cancers. biorxiv.org Targeting this pathway has emerged as a promising strategy for cancer therapy. mdpi.com

Some natural compounds and synthetic derivatives have been found to modulate the Wnt/β-catenin pathway through various mechanisms, including the inhibition of β-catenin nuclear translocation and the destabilization of the Wnt-Fz-LRP complex. mdpi.com The canonical Wnt pathway's activity is tightly regulated at multiple levels, from the cell membrane to the nucleus. plos.org

While the provided search results discuss the modulation of the Wnt pathway by various compounds, including arylsulfonamides and natural products, there is no direct evidence within the snippets specifically linking this compound derivatives to the modulation of the Wnt signaling pathway. biorxiv.orgmdpi.com Further research is needed to explore the potential interaction between this compound derivatives and this key signaling cascade.

In Vivo Efficacy Studies in Preclinical Tumor Models

Preclinical investigation of anti-tumor compounds in in vivo tumor models is a crucial step in drug development. institut-curie.org Patient-derived xenografts (PDXs) are considered a valuable preclinical model as they closely mimic the heterogeneity of human cancers. institut-curie.org

Several studies have demonstrated the in vivo efficacy of this compound derivatives in various preclinical tumor models. For instance, a novel carbohydrate-substituted indazole derivative, 10d-02 , when combined with multiple RTK inhibitors, significantly enhanced in vivo efficacy in both RTK inhibitor-sensitive and -insensitive tumor xenograft models without apparent toxicity. biorxiv.org This compound also exhibited an excellent pharmacokinetic profile with high oral bioavailability. biorxiv.org

In a study on colorectal cancer models, the N-methylimidazole-bridged combretastatin A-4 analog, brimamin , effectively retarded the growth of DLD-1 tumors, which are resistant to standard treatment. nih.gov

Furthermore, a novel aromatic urea-imidazole salt derivative, 21y , was shown to strongly inhibit tumor growth and lung metastasis in in vivo breast cancer models. acs.org The combination of 21y with an autophagy inhibitor further enhanced its tumor-inhibiting efficacy in a 4T1 xenograft mouse model. acs.org

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.

A study on novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives revealed that compounds 5A , 4D , and 5F exhibited the highest antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com

Similarly, a series of 1-methylimidazole derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net Compounds 3 and 8 from this series were found to be the most potent against the tested pathogenic fungi and bacteria. researchgate.net The mechanism of action is thought to involve the inhibition of cytochrome P450 sterol 14α-demethylase (CYP51), a key enzyme in fungi. researchgate.net

Furthermore, novel 1-methyl-3-octyloxymethylimidazolium derivatives have shown antimicrobial activity, particularly against Gram-positive bacteria and fungi. mdpi.com The antimicrobial efficacy of these ionic liquids was found to be dependent on the type and structure of the anionic moiety. mdpi.com

The covalent chemical modification of microcrystalline cellulose (B213188) with 1-methylimidazole has also been shown to impart antimicrobial properties to the cellulose. researchgate.net This modified cellulose demonstrated a significant reduction in both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net

Interactive Table: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Microorganisms | Key Findings |

| 1-(...-tetrahydro-1H-indazol-5-yl)ethan-1-one | S. aureus, B. subtilis, E. coli | Compounds 5A, 4D, and 5F showed the highest activity. |

| 1-Methylimidazole derivatives | Pathogenic fungi and bacteria | Compounds 3 and 8 were the most potent. |

| 1-Methyl-3-octyloxymethylimidazolium derivatives | Gram-positive bacteria, fungi | Activity dependent on the anionic moiety. |

| 1-Methylimidazole modified cellulose | S. epidermidis, P. aeruginosa | >99% reduction in bacterial counts. |

Antibacterial Spectrum and Efficacy

The imidazole core, central to this compound, is a well-established pharmacophore exhibiting antibacterial properties. nano-ntp.comclinmedkaz.org Derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies on specific indazole derivatives have demonstrated notable activity against clinically relevant bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.comjmchemsci.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, novel synthesized imidazole derivatives HL1 and HL2 have been tested against various bacterial strains, showing different levels of inhibition. mdpi.comnih.gov

Below is a table summarizing the antibacterial activity of selected imidazole and indazole derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Efficacy (MIC/Zone of Inhibition) | Reference |

| Imidazole Derivative (HL1) | Staphylococcus aureus | MIC: 625 µg/mL | nih.gov |

| Imidazole Derivative (HL1) | MRSA | MIC: 1250 µg/mL | nih.gov |

| Imidazole Derivative (HL2) | Staphylococcus aureus | MIC: 625 µg/mL | nih.gov |

| Imidazole Derivative (HL2) | MRSA | MIC: 625 µg/mL | nih.gov |

| 1H-Indazole Derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. Coli | Showed excellent antibacterial activity | jmchemsci.comjmchemsci.com |

Antifungal Properties

Azole compounds, the class to which this compound belongs, are mainstays in antifungal therapy. nih.govbohrium.comacs.org Their mechanism often involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.comresearchgate.net This disruption leads to compromised membrane integrity and fungal cell death. nano-ntp.comrsc.org

Derivatives of 1-methylimidazole have demonstrated significant activity against various pathogenic fungi. researchgate.netontosight.ai Research has shown particular efficacy against several Candida species, including C. tropicalis, C. guilliermondii, and C. parapsilosis, as well as the filamentous fungus Aspergillus fumigatus. researchgate.net For example, certain 1-methylimidazole derivatives exhibited potent activity against Candida species with MIC values as low as 8 µg/mL. researchgate.net

The following table presents findings on the antifungal activity of representative azole derivatives.

| Compound/Derivative Class | Fungal Strain | Efficacy (MIC) | Reference |

| 1-Methylimidazole Derivatives (8a-g) | Candida tropicalis | up to 8 µg/mL | researchgate.net |

| 1-Methylimidazole Derivatives (8a-g) | Candida guilliermondii | up to 8 µg/mL | researchgate.net |

| 1-Methylimidazole Derivatives (8a-g) | Candida parapsilosis | up to 8 µg/mL | researchgate.net |

| 1-Methylimidazole Derivatives (7a-g) | Aspergillus fumigatus | 31.25 µg/mL | researchgate.net |

| Naphthyl Acyl Imidazolium Salt (NAIMS 7c) | Candida spp. | 3.125 µg/mL | mdpi.com |

Antiprotozoal Activity (e.g., against Leishmania)

Indazole derivatives have emerged as promising candidates for the treatment of protozoal infections, particularly leishmaniasis. nih.gov Research into 5-nitroindazole (B105863) derivatives has revealed significant in vitro activity against both the promastigote and amastigote forms of Leishmania infantum and Leishmania braziliensis. nih.gov The efficacy of some of these compounds was found to be comparable or even superior to glucantime, a standard treatment for leishmaniasis. nih.gov Further studies have also shown that certain synthetic compounds are active against Leishmania donovani and Leishmania major. acs.orgd-nb.info

The antileishmanial activity is often measured by the half-maximal inhibitory concentration (IC50), indicating the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative Class | Protozoal Species | Efficacy (IC50) | Reference |

| 5-Nitroindazoles | Leishmania infantum | Similar to or higher than glucantime | nih.gov |

| 5-Nitroindazoles | Leishmania braziliensis | Similar to or higher than glucantime | nih.gov |

| Cinnamic acid bornyl ester (15) | L. major (promastigotes) | 39.6 µM | d-nb.info |

| Cinnamic acid bornyl ester (15) | L. donovani (promastigotes) | 15.6 µM | d-nb.info |

Elucidation of Molecular Targets in Microorganisms (e.g., DNA Gyrase)

The antimicrobial action of this compound derivatives can be attributed to their interaction with specific molecular targets within the pathogenic organisms. A key target in bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.gov Indazole derivatives have been identified as a novel class of inhibitors that target the GyrB subunit of this enzyme. nih.govnih.gov This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential strategy to overcome existing resistance. nih.gov Molecular docking studies have further supported this, showing excellent bonding interactions between 1H-indazole derivatives and the active site of the DNA gyrase enzyme. jmchemsci.comjmchemsci.com

In fungi, the primary molecular target for azole derivatives, including those of 1-methylimidazole, is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). nano-ntp.comresearchgate.netresearchgate.net Inhibition of CYP51 disrupts ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nano-ntp.com

Anti-inflammatory Potential

Indazole and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. ontosight.aiinnovareacademics.innih.gov Studies have shown that these compounds can dose- and time-dependently inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation. nih.gov The underlying mechanism for this activity is believed to involve the inhibition of key inflammatory mediators, including pro-inflammatory cytokines and free radicals. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism contributing to the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2). innovareacademics.innih.gov COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. mdpi.com By selectively targeting COX-2 over its constitutive isoform, COX-1, these derivatives have the potential to offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. innovareacademics.in In vitro assays have confirmed that indazole derivatives exert a significant inhibitory action on COX-2, with IC50 values reported in the micromolar range (12.32–23.42 μM for some derivatives). nih.gov

| Compound/Derivative | Target | Efficacy (IC50) | Reference |

| Indazole | COX-2 | 12.32 - 23.42 µM | nih.gov |

| 5-Aminoindazole | COX-2 | 12.32 - 23.42 µM | nih.gov |

| 6-Nitroindazole | COX-2 | 12.32 - 23.42 µM | nih.gov |

| 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (5b) | COX-2 | 0.71 µM | brieflands.com |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

In addition to their anti-inflammatory and antimicrobial properties, 1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.org FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the proliferation and survival of cancer cells. nih.govbiorxiv.org Consequently, FGFRs are important targets for cancer therapy. Through strategies like scaffold hopping and molecular hybridization, novel 1H-indazol-3-amine derivatives have been designed and synthesized. rsc.org These compounds have shown potent inhibitory activity against FGFR1 in both enzymatic and cellular assays, with IC50 values reaching the low nanomolar range, highlighting their therapeutic potential in oncology. rsc.org

| Compound/Derivative | Target | Efficacy (Enzymatic IC50) | Reference |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (7n) | FGFR1 | 15.0 nM | rsc.org |

| Optimized indazol-3-amine derivative (7r) | FGFR1 | 2.9 nM | rsc.org |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative (7n) | FGFR1/2 | 8/4 nM | nih.gov |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative (7n) | FGFR4 | 3.8 nM | nih.gov |

###

Derivatives of this compound represent a significant class of compounds within medicinal chemistry, demonstrating a wide array of pharmacological activities. Their structural versatility allows for interaction with various biological targets, leading to potential therapeutic applications in several disease areas, particularly within the central nervous system.

#### 3.4. Neurotherapeutic and Neurological Applications

The this compound scaffold has been extensively explored for its potential in treating neurological and neurodegenerative disorders. Its derivatives have shown promise by targeting key enzymes and receptors involved in the pathophysiology of these conditions.

##### 3.4.1. Leucine-Rich Repeat Kinase 2 (LRRK2) Antagonism

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) is a genetically validated strategy for a potential disease-modifying treatment for Parkinson's disease. nih.gov Research has led to the development of potent and selective 1-heteroaryl-1H-indazole derivatives as LRRK2 inhibitors that are competitive with ATP. Through structure-based design, a unique spirocarbonitrile motif was identified that conferred significant potency and favorable CNS drug-like properties. One lead compound from this series demonstrated high on-target potency in human peripheral blood mononuclear cells and good brain exposure in rat models. nih.gov Other indazole derivatives, such as LRRK2-IN-1, are also potent and selective inhibitors of both wild-type and G2019S mutant LRRK2 kinase activity. tocris.com Similarly, MLi-2 is another potent, selective, and centrally active indazole-based compound being explored for LRRK2 kinase inhibition. tocris.com

##### 3.4.2. Monoamine Oxidase (MAO) Inhibition

Selective inhibition of monoamine oxidase B (MAO-B) is an established therapeutic approach for Parkinson's disease, as it reduces the degradation of dopamine. wikipedia.org N1-methylated indazole-5-carboxamides have been identified as a class of highly potent, selective, reversible, and competitive MAO-B inhibitors. These compounds are noted for their subnanomolar potency and high selectivity over the MAO-A isoenzyme.

One of the most potent compounds identified is N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, which has shown exceptional inhibitory activity against human MAO-B. Research has demonstrated that these N1-methylated derivatives possess improved water solubility and brain penetration, making them suitable candidates for in vivo exploration as treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease.

Below is a table summarizing the inhibitory potency of selected this compound derivatives against human MAO-B:

| Compound | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) vs hMAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25,000 | nih.gov |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6,000 | nih.gov |

| Safinamide (reference drug) | - | - | wikipedia.org |

##### 3.4.3. Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide (NO) can be detrimental, and selective inhibitors of neuronal nitric oxide synthase (nNOS) may be beneficial in treating conditions like cerebral ischemia and other neurodegenerative diseases. Certain indazole derivatives, particularly nitroindazoles, are recognized as inhibitors of nitric oxide synthase. For instance, 7-nitroindazole (B13768) is a known inhibitor of nNOS and has been shown to possess antinociceptive properties. myds.mectdbase.org While much of the research has focused on C7-substituted indazoles, this activity highlights the potential of the broader indazole scaffold to modulate NO pathways, which are crucial in neurotransmission and neuroinflammation.

##### 3.4.4. Antinociceptive Effects

Indazole derivatives have demonstrated notable pain-relieving effects in various experimental models. The antinociceptive properties of some of these compounds are linked to their ability to inhibit nitric oxide synthase. austinpublishinggroup.com For example, 7-nitroindazole produces dose-dependent antinociception in mice. guidetopharmacology.org In other research, a specific this compound-3-carboxamide derivative was also found to exert a significant antinociceptive effect. Furthermore, another indazole derivative, known as LONI11, showed a good antinociceptive effect in both tail flick and formalin tests in vivo. wikipedia.org

#### 3.5. Other Pharmacological Activities

Beyond neurological applications, the this compound structure has been investigated for other therapeutic uses.

##### 3.5.1. Antiarrhythmic Properties

The indazole nucleus is found in a variety of synthetic compounds that possess a wide range of pharmacological activities, including antiarrhythmic properties. chemsrc.commdpi.comresearchgate.net Specific N(1)–C(X)-substituted indazoles (where X is not 3) have been reported to exhibit antiarrhythmic activities, alongside local anesthetic and analgesic effects. austinpublishinggroup.com While the broader class of indazole derivatives is associated with this activity, detailed research focusing specifically on this compound derivatives for antiarrhythmic applications is an area of ongoing investigation.

Other Pharmacological Activities

Anti-HIV Activity

Indazole derivatives are recognized for their potential antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Research into a novel tetrahydroindazolylbenzamide derivative, synthesized through oxazolone (B7731731) chemistry, has shown promising results. This compound demonstrated a noteworthy ability to inhibit HIV proliferation in vitro, with a half-maximal effective concentration (EC₅₀) of 2.77 μM. nih.gov Crucially, it exhibited low cytotoxicity, contributing to a significant selectivity index of 68. nih.gov

Further investigation into its mechanism of action revealed that the compound functions as a late reverse transcription inhibitor. nih.gov The structural integrity of the primary benzamide (B126) moiety at the N1-position of the pyrazole (B372694) ring was found to be essential for its antiviral activity. nih.gov This was confirmed by the lack of anti-HIV activity in its precursor, a benzonitrile (B105546) derivative, and a related carboxylic derivative. nih.gov While much of the broader research has focused on related imidazole structures, these findings highlight the specific potential of the indazole core in developing new anti-HIV agents. srce.hrresearchgate.netacs.org

Anti-obesity Effects

Certain this compound derivatives have been investigated for their potential to combat obesity. One of the most notable examples is Rimonabant, an anorectic anti-obesity drug. nih.gov Rimonabant is a potent and selective cannabinoid receptor 1 (CB1R) antagonist and also acts as an inverse agonist at this receptor. nih.gov Its primary mechanism of action is the reduction of appetite through the blockade of CB1 receptors. nih.gov Although it was approved in numerous countries for the treatment of obesity, it was later withdrawn from the market due to central nervous system-related side effects. nih.gov

The development of Rimonabant spurred further research into related compounds. VCHSR, a derivative of Rimonabant, was designed to act as a neutral CB1 antagonist, blocking the receptor without producing an independent physiological effect, thereby potentially avoiding the adverse effects associated with inverse agonism. wikipedia.org

Antiplatelet and Antithrombotic Activities

The potential of this compound derivatives to modulate platelet aggregation and thrombosis has been an area of active research. These compounds are explored for their ability to interfere with pathways that lead to the formation of blood clots. While many studies focus on related structures like imidazoles or other heterocyclic systems, the indazole scaffold itself is known to be a key pharmacophore for antiplatelet activity.

For instance, research into various heterocyclic compounds has shown significant antiplatelet and antithrombogenic properties. One study on a 6H-1,3,4-thiadiazine derivative, Compound L-36, found it to be 9.4 times more potent than acetylsalicylic acid (aspirin) in in vitro antiplatelet activity. nih.gov While not a direct this compound, this highlights the therapeutic interest in heterocyclic compounds for antithrombotic applications. The search for effective antiplatelet agents continues to be a significant area of drug development, with a focus on identifying compounds with high efficacy. researchgate.netresearchgate.netmdpi.com

Serotonin (B10506) Receptor Modulation (e.g., 5-HT3 and 5-HT4 Receptor Antagonism/Agonism)

Derivatives of this compound are prominent as modulators of serotonin receptors, particularly the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting). nih.gov

A prime example is Granisetron, a potent and highly selective 5-HT₃ receptor antagonist. nih.govmims.com Structurally, Granisetron is a monocarboxylic acid amide formed from 1-methyl-1H-indazole-3-carboxylic acid. nih.gov It is used clinically as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy and radiotherapy. nih.govwikipedia.org Its mechanism involves blocking serotonin at 5-HT₃ receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. mims.comnih.gov

The indazole ring is also a component in compounds explored for their activity at 5-HT₄ receptors. Some C(3)-monosubstituted indazoles have been tested as 5-HT₄ receptor agonists, which are of interest for their potential gastrointestinal prokinetic effects. austinpublishinggroup.com The dual activity of some compounds as both 5-HT₃ antagonists and 5-HT₄ agonists has been explored for potential therapeutic benefits in managing conditions like chemotherapy-induced emesis. acs.org

β3-Adrenergic Receptor Agonism

The this compound scaffold has proven to be a valuable template for developing potent and selective agonists for the β3-adrenergic receptor (β3-AR). austinpublishinggroup.comacs.org β3-AR agonists are of significant therapeutic interest, particularly for the treatment of overactive bladder (OAB), as they can induce relaxation of the bladder's detrusor muscle. wikipedia.orgmims.comnewdrugapprovals.org

Initial research identified certain indazole derivatives as highly selective β3-AR agonists. austinpublishinggroup.com Further optimization of this scaffold led to the discovery of compounds with improved metabolic stability and high potency. For example, one research effort focused on modifying the sulfonamide moiety of an indazole scaffold, resulting in a compound with an EC₅₀ of 18 nM for β3-AR and over 556-fold selectivity against β1- and β2-ARs. This compound demonstrated dose-dependent relaxation in bladder smooth muscle. acs.org

This line of research has led to the development of clinically approved drugs. Mirabegron, a β3-AR agonist used to treat OAB, contains a different core structure but exemplifies the therapeutic success of targeting this receptor. wikipedia.orgmims.comnewdrugapprovals.orgwikidata.orgnih.govdrugbank.com The exploration of indazole derivatives continues to be a promising avenue for new β3-AR agonists. austinpublishinggroup.com

Cell Cycle Inhibition

A significant focus of research into this compound derivatives has been their potential as anticancer agents through the mechanism of cell cycle inhibition. By arresting the cell cycle at specific phases, these compounds can prevent the proliferation of cancer cells.

One study detailed a series of 6-substituted aminoindazole derivatives, from which N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) emerged as a potent anti-proliferative agent. researchgate.net This compound exhibited a strong inhibitory effect on human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 μM. researchgate.net Mechanistic studies confirmed that its suppressive activity was linked to inducing G2/M cell cycle arrest. researchgate.net

Another study synthesized a series of 1H-indazole-3-amine derivatives. semanticscholar.org Among them, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM and demonstrated good selectivity over normal cells. semanticscholar.org This compound was found to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members. semanticscholar.org The introduction of imidazole-related groups into other complex molecules has also been shown to induce G2/M cell cycle arrest in tumor cells. frontiersin.org

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (Human Colorectal Cancer) | 0.4 µM | researchgate.net |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | semanticscholar.org |

| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal Cell) | 33.2 µM | semanticscholar.org |

| 5-Fluorouracil (Reference Drug) | Hep-G2 (Hepatoma) | 3.32 µM | semanticscholar.org |

Vasorelaxant and Anti-Aggregator Activities

Certain this compound derivatives have been identified for their vasorelaxant properties, primarily through the activation of soluble guanylyl cyclase (sGC). One such compound, YC-1, which has a 1-benzylindazole structure, is a known activator of sGC. This activation leads to an increase in cyclic GMP (cGMP), which in turn mediates vasorelaxation.

The anti-aggregator effects of these compounds are also linked to this pathway. By modulating platelet bioenergetics and signaling, these derivatives can inhibit platelet aggregation, a key process in thrombosis. The dual activities of vasorelaxation and anti-aggregation make these compounds interesting candidates for cardiovascular therapies.

Mechanistic Investigations and Advanced Computational Studies

Molecular Interactions and Binding Modes

Computational techniques are pivotal in elucidating the molecular interactions that govern the biological activity of 1-methylindazole and its derivatives. These methods provide atomic-level insights into how these compounds interact with biological targets such as proteins and enzymes.

Molecular Docking and Dynamic Simulation Studies

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This technique is instrumental in understanding the binding mode of this compound derivatives. For instance, studies on analogous 1H-indazole compounds have utilized docking to evaluate their potential as anti-inflammatory agents by predicting their interaction with enzymes like Cyclooxygenase-2 (COX-2). researchgate.net The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. ajgreenchem.com An MD simulation calculates the motion of every atom in the system, providing insights into the conformational changes and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. biotechrep.irajchem-a.com For derivatives of the indazole scaffold, MD simulations have confirmed the stability of the ligand within the active site of its target enzyme, validating the docking predictions. researchgate.net The root mean square deviation (RMSD) of the complex is often monitored during the simulation; a stable RMSD value over time suggests a stable binding mode. ajchem-a.com

Table 1: Example Molecular Docking and Simulation Results for this compound Derivatives against a Hypothetical Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Å) during MD Simulation |

|---|---|---|---|---|

| This compound | Kinase A | -7.8 | TYR15, LEU83, VAL21 | 1.9 ± 0.3 |

| 3-Carboxy-1-methylindazole | Kinase A | -8.5 | TYR15, LYS33, ASP144 | 1.7 ± 0.2 |

| 1-Methyl-5-nitroindazole | Protease B | -9.2 | HIS41, CYS145, GLU166 | 2.1 ± 0.4 |